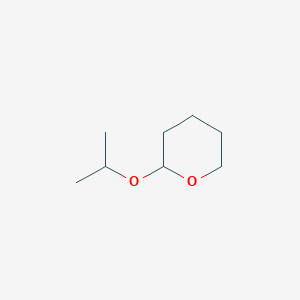
2-Isopropoxytetrahydropyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropoxytetrahydropyran, also known as IPTHP, is a chemical compound with the molecular formula C9H18O2. It is a colorless liquid that is mainly used in scientific research. IPTHP is a cyclic ether that has a tetrahydropyran ring with an isopropoxy group attached at the second position. This compound has gained significant attention due to its potential applications in various fields, including organic synthesis, drug discovery, and material science.
Mecanismo De Acción
The mechanism of action of 2-Isopropoxytetrahydropyran is not well understood. However, it has been reported that 2-Isopropoxytetrahydropyran can act as a Lewis acid, which can coordinate with electron-rich species. This property of 2-Isopropoxytetrahydropyran has been exploited in various chemical reactions, including the Diels-Alder reaction.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Isopropoxytetrahydropyran. However, it has been reported that 2-Isopropoxytetrahydropyran has low toxicity and is not mutagenic or carcinogenic. It is also not known to cause any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Isopropoxytetrahydropyran has several advantages as a reagent and a solvent in lab experiments. It is a colorless liquid that is easy to handle and store. It has a low boiling point of 120°C, which makes it easy to remove from reaction mixtures. 2-Isopropoxytetrahydropyran is also stable under a wide range of conditions, including acidic and basic conditions. However, 2-Isopropoxytetrahydropyran has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for the use of 2-Isopropoxytetrahydropyran in scientific research. One potential application is in the synthesis of biologically active compounds, including natural products and pharmaceuticals. 2-Isopropoxytetrahydropyran can also be used as a solvent and a reagent in the development of new chemical reactions. Another potential application is in the field of material science, where 2-Isopropoxytetrahydropyran can be used as a template in the synthesis of porous materials. Additionally, 2-Isopropoxytetrahydropyran can be used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.
Conclusion
In conclusion, 2-Isopropoxytetrahydropyran is a cyclic ether that has gained significant attention due to its potential applications in various fields, including organic synthesis, drug discovery, and material science. The synthesis of 2-Isopropoxytetrahydropyran can be achieved through several methods, including the reaction of isopropyl alcohol with tetrahydrofuran in the presence of a strong acid catalyst. 2-Isopropoxytetrahydropyran has several advantages as a reagent and a solvent in lab experiments, including its stability under a wide range of conditions. There are several future directions for the use of 2-Isopropoxytetrahydropyran in scientific research, including the synthesis of biologically active compounds and the development of new chemical reactions.
Métodos De Síntesis
The synthesis of 2-Isopropoxytetrahydropyran can be achieved through several methods, including the reaction of isopropyl alcohol with tetrahydrofuran in the presence of a strong acid catalyst. Another method involves the reaction of 2-chlorotetrahydrofuran with isopropoxide ion. The yield of 2-Isopropoxytetrahydropyran can be improved by using a solvent-free method, which involves the use of a solid acid catalyst. This method has been reported to give a yield of up to 90%.
Aplicaciones Científicas De Investigación
2-Isopropoxytetrahydropyran has been widely used in scientific research, particularly in the field of organic synthesis. It is used as a solvent and a reagent in various chemical reactions, including the synthesis of cyclic ethers, alcohols, and carboxylic acids. 2-Isopropoxytetrahydropyran has also been used as a protecting group for alcohols and carboxylic acids. It has been reported that 2-Isopropoxytetrahydropyran can be used as a chiral auxiliary in the synthesis of optically active compounds.
Propiedades
Número CAS |
1927-70-4 |
|---|---|
Nombre del producto |
2-Isopropoxytetrahydropyran |
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
2-propan-2-yloxyoxane |
InChI |
InChI=1S/C8H16O2/c1-7(2)10-8-5-3-4-6-9-8/h7-8H,3-6H2,1-2H3 |
Clave InChI |
ZGXPHCSAAJGIJC-UHFFFAOYSA-N |
SMILES |
CC(C)OC1CCCCO1 |
SMILES canónico |
CC(C)OC1CCCCO1 |
Otros números CAS |
1927-70-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)
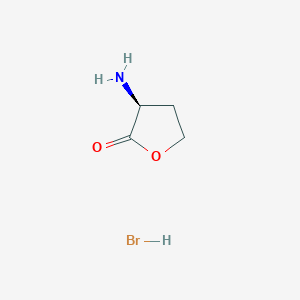

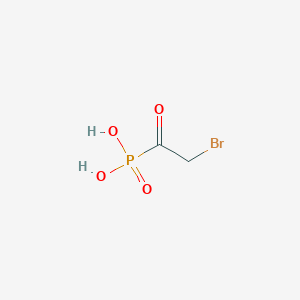


![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)
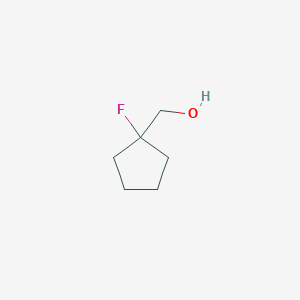
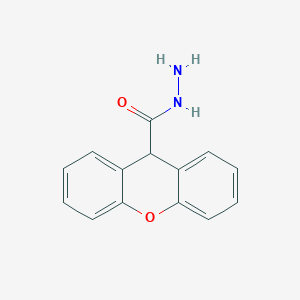
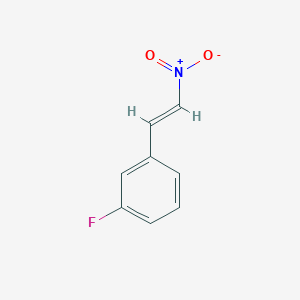
![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)
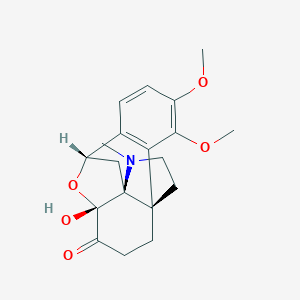

![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)